![molecular formula C23H15FN4O3S B3396826 N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1019104-63-2](/img/structure/B3396826.png)
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial activity. It has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs.
Anticancer Activity
The compound has demonstrated significant anticancer activity. It has been found to be active against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the treatment of certain types of cancer.
Antiproliferative Agents
The compound has been studied for its antiproliferative properties. It has been synthesized as a prospective antiproliferative agent . This means it could potentially be used in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the interaction of the compound with biological targets, which is crucial in drug design and discovery.
Inhibitors Targeting D1 Protease in Plants
The compound has been designed as a potential lead compound of inhibitors targeting D1 protease in plants . This suggests its potential application in the field of plant biology and agriculture.
Antibacterial Activity Against Specific Strains
The compound has shown in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This indicates its potential use in treating infections caused by these bacteria.
Antifungal Activity
The compound has also demonstrated antifungal activity . This suggests that it could be used in the treatment of fungal infections.
Drug Design and Discovery
The compound has the potential to be used as a lead compound for rational drug designing . This means it could play a crucial role in the discovery and development of new drugs.
Mechanism of Action
- This compound belongs to the thiazole class of heterocyclic organic molecules. Thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Target of Action
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-oxochromene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3S/c1-13-10-21(26-22(30)20-11-18(29)16-4-2-3-5-19(16)31-20)28(27-13)23-25-17(12-32-23)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWJQUHZCUAAQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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